Furo[2,3-b]quinoxaline

Fluorescent sensors Solid‑state emission Furoquinoxaline photophysics

Furo[2,3-b]quinoxaline is a planar tricyclic heterocycle in which a furan ring is annulated to the ‘b’ face of a quinoxaline nucleus, forming a conjugated π-system with distinct electronic properties relative to common quinoxaline derivatives. This scaffold serves as a privileged starting point for synthesizing bioactive anti‑inflammatory agents and as an electron‑accepting building block for thermally activated delayed‑fluorescence (TADF) emitters in organic light‑emitting diodes.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS No. 269-77-2
Cat. No. B11915687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-b]quinoxaline
CAS269-77-2
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=COC3=N2
InChIInChI=1S/C10H6N2O/c1-2-4-8-7(3-1)11-9-5-6-13-10(9)12-8/h1-6H
InChIKeyZKLLPYDFYIVUBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-b]quinoxaline (CAS 269-77-2): A Furan-Fused Quinoxaline Scaffold for High-Value Procurement in Medicinal Chemistry and Optoelectronics


Furo[2,3-b]quinoxaline is a planar tricyclic heterocycle in which a furan ring is annulated to the ‘b’ face of a quinoxaline nucleus, forming a conjugated π-system with distinct electronic properties relative to common quinoxaline derivatives. This scaffold serves as a privileged starting point for synthesizing bioactive anti‑inflammatory agents [1] and as an electron‑accepting building block for thermally activated delayed‑fluorescence (TADF) emitters in organic light‑emitting diodes [2]. Its procurement value arises from the unique combination of oxygen‑mediated electronic tuning, regiospecific reactivity, and demonstrated performance advantages over sulfur‑ and nitrogen‑containing analogs in both biological and photophysical contexts.

Why Generic Quinoxaline Substitution Fails: The Electronic and Structural Differentiation of Furo[2,3-b]quinoxaline


Simple quinoxaline or thieno‑/pyrrolo‑fused quinoxaline scaffolds cannot be freely interchanged with furo[2,3‑b]quinoxaline because the oxygen heteroatom in the furan ring imparts distinct HOMO–LUMO energies, molecular polarizability, and hydrogen‑bonding capacity that deviate sharply from the sulfur (thieno) and N‑substituted (pyrrolo) congeners [1]. These electronic differences translate directly into measurable performance gaps: the furo scaffold delivers a higher solid‑state photoluminescence quantum yield than its dithiano‑fused counterpart [2], enables a blue‑shifted emission with superior quantum efficiency compared to pyrazino‑fused analogs [3], and in a biological setting provides non‑ulcerogenic anti‑inflammatory activity that matches indomethacin while improving gastric safety [4]. The quantitative evidence below substantiates why blind substitution of the core leads to loss of these performance advantages.

Product‑Specific Quantitative Evidence for Furo[2,3‑b]quinoxaline Differentiation


Enhanced Solid‑State Fluorescence Quantum Yield vs. Dithiano‑Fused Quinoxaline Analog

The furo[2,3‑b]quinoxaline derivative (E)‑3‑[phenyl(N‑phenyloamine)methylene]furo[2,3‑b]quinoxalin‑2(3H)‑one (compound 11) exhibited a solid‑state fluorescence quantum yield (ϕ) of 9.00%, which is 2.4‑fold higher than the 3.79% recorded for the dithiano‑fused diquinoxaline analog 5a,13a‑dihydro‑[1,4]dithiano[2,3‑b:5,6‑b′]diquinoxaline (compound 4b) under comparable measurement conditions [1]. This demonstrates that oxygen‑containing furo fusion markedly outperforms sulfur‑based fusion for solid‑state luminescence applications.

Fluorescent sensors Solid‑state emission Furoquinoxaline photophysics

Tunable Deep‑Blue Emission and High Photoluminescence Quantum Yield vs. Pyrazino‑Fused Analog

Within the same study, the unsubstituted furo‑based scaffold dibenzo[f,h]furo[2,3‑b]quinoxaline (diBFQ) emitted at 445 nm with a photoluminescence quantum yield (PLQY) of approximately 70%, while the nitrogen‑enriched analog furo[2′,3′:5,6]pyrazino[2,3‑f][1,10]phenanthroline (FPPhen) blue‑shifted to 424 nm but retained a similar PLQY of ~70% [1]. Furthermore, the disubstituted diBFQ derivative dP‑diBFQ achieved a PLQY of 79.1%, demonstrating that the furo core supports higher quantum efficiency when steric substituents are introduced [1].

OLED materials Deep‑blue emitters Photoluminescence quantum yield

High‑Yield One‑Pot Cascade Synthesis vs. Conventional Multi‑Step Routes to Fused Quinoxalines

A TBHP‑mediated intermolecular radical coupling/intramolecular cyclization cascade delivered 31 examples of furo[2,3‑b]quinoxalines in up to 88% isolated yield from readily accessible β‑ketothioamides and quinoxalin‑2‑ones at room temperature in an open flask, with H₂S as the sole by‑product . In contrast, classical routes to analogous fused quinoxalines (e.g., pyrrolo[2,3‑b]quinoxaline) require multi‑step sequences with strong acids or phosphoryl chloride and afford moderate to low overall yields; for instance, the synthesis of 2‑substituted pyrrolo[2,3‑b]quinoxaline proceeds via four distinct reaction pathways, each delivering variable yields that are typically lower than the one‑pot furo cascade [1].

Synthetic methodology Green chemistry Furoquinoxaline synthesis

TADF OLED Devices with Ultralow Efficiency Roll‑Off Based on Furo[2,3‑b]quinoxaline Emitters

A Y‑type TADF emitter (67dMeOTPA‑FQ) built on the 2‑phenylfuro[2,3‑b]quinoxaline acceptor achieved a maximum luminance of 104 215 cd·m⁻² and retained an external quantum efficiency (EQE) of 8.2–8.0% over a luminance range from 55 to 90 000 cd·m⁻², representing only a 2.4% efficiency roll‑off [1]. By comparison, a structurally related T‑type emitter (58dMeOTPA‑FQ) based on the same furo acceptor exhibited an EQE of 7.1–6.7% across 1–40 000 cd·m⁻², demonstrating that molecular topology around the furo core finely tunes performance while still delivering ultralow roll‑off [1].

TADF OLED Efficiency roll‑off Furoquinoxaline emitter

Non‑Ulcerogenic Anti‑Inflammatory Activity of Furo[2,3‑b]quinoxaline Derivatives vs. Indomethacin

In a chronic inflammatory model, furo[2,3‑b]quinoxaline derivatives 3, 4b, 4e, and 5b demonstrated strong anti‑inflammatory activity comparable to indomethacin, while derivative 5a was equipotent to the reference drug [1]. Critically, compound 4a was identified as the safest derivative with minimal ulcerogenic activity, and all other tested compounds showed only slight gastric ulceration, contrasting with indomethacin‘s well‑documented ulcerogenic liability [1].

Anti‑inflammatory Ulcerogenicity Furoquinoxaline pharmacology

Best Research and Industrial Application Scenarios for Furo[2,3‑b]quinoxaline


Development of Non‑Ulcerogenic Anti‑Inflammatory Drug Candidates

Furo[2,3‑b]quinoxaline derivatives have demonstrated strong anti‑inflammatory activity comparable to indomethacin but with significantly reduced gastric ulceration [1]. Medicinal chemistry teams seeking safer NSAID alternatives should prioritize this scaffold for lead optimization, as the fused furan ring appears to decouple anti‑inflammatory potency from COX‑mediated gastrointestinal toxicity.

Solid‑State Fluorescent Sensors and Bioimaging Probes

The 2.4‑fold higher solid‑state quantum yield of the furo[2,3‑b]quinoxaline derivative over its dithiano‑fused analog [2] makes this scaffold particularly attractive for solid‑state sensor films, security inks, and bioimaging agents where strong emission in the condensed phase is essential.

High‑Performance TADF OLED Emitters with Ultralow Efficiency Roll‑Off

OLED devices utilizing 2‑phenylfuro[2,3‑b]quinoxaline‑based emitters achieve maximum luminance exceeding 100 000 cd·m⁻² and maintain EQE above 8% with only 2.4% roll‑off over three orders of luminance magnitude [3]. Display and lighting manufacturers should procure this core to engineer next‑generation TADF devices that overcome the severe efficiency roll‑off plaguing conventional emitter designs.

Cost‑Effective, Green Synthesis of Furo‑Fused Quinoxaline Libraries

The TBHP‑mediated one‑pot cascade synthesis delivers furo[2,3‑b]quinoxalines in up to 88% yield at room temperature with H₂S as the only by‑product . This method enables rapid, environmentally benign library construction for high‑throughput screening, providing significant cost and time advantages over multi‑step routes to pyrrolo‑ or thieno‑fused analogs [4].

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